N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a methyl group at position 7, a 4-oxo moiety, and a carboxamide-linked 2,4-dimethoxyphenyl group. The 2,4-dimethoxyphenyl substituent likely enhances solubility and modulates electronic interactions with biological targets compared to simpler aryl groups .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-4-7-16-19-9-13(18(23)21(16)10-11)17(22)20-14-6-5-12(24-2)8-15(14)25-3/h4-10H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINALPSZXKIMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=C(C=C(C=C3)OC)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide . Industrial production methods may include optimization of these reactions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as inflammation, cell proliferation, and apoptosis. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparison with Similar Compounds
Table 1: Aryl-Substituted Analogs
Structural Insights :
- Methoxy vs. Chloro Groups : Methoxy groups (e.g., in the target compound) increase polarity and solubility compared to chloro substituents, which enhance lipophilicity and may improve membrane permeability but risk metabolic dehalogenation .
- Positional Effects : The 2,4-dimethoxy substitution pattern may optimize steric and electronic interactions with hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors .
Modifications to the Heterocyclic Core
Table 2: Core-Modified Analogs
Functional Implications :
- Piperazine Additions : Piperazine-substituted analogs (e.g., from ) introduce protonatable nitrogen atoms, improving water solubility and enabling salt formation for formulation .
Biological Activity
N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for various pharmacological properties including anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound's IUPAC name is N-(2,4-dimethoxyphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide, and its molecular formula is . The structure consists of a pyrido[1,2-a]pyrimidine core substituted with a 2,4-dimethoxyphenyl group and a carboxamide functional group. This unique configuration contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.38 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
In a study evaluating the compound's effects on breast cancer cell lines (MCF-7), treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness in inhibiting bacterial growth.
Table: Antimicrobial Activity
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Q & A
Basic: What are the key considerations for synthesizing N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide with high purity?
Answer:
Synthesis requires multi-step organic reactions, often starting with functionalization of the pyrido[1,2-a]pyrimidine core. Key steps include:
- Condensation reactions under controlled pH (e.g., 6.5–7.5) and temperature (70–90°C) to attach the 2,4-dimethoxyphenyl carboxamide group .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) improve reaction efficiency and solubility of intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) ensures >95% purity. Monitor via HPLC or TLC (Rf = 0.3–0.5 in ethyl acetate) .
Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?
Answer:
Quantum chemical calculations (e.g., DFT or reaction path search algorithms) predict energetically favorable pathways. For example:
- Transition-state analysis identifies rate-limiting steps, such as carboxamide bond formation .
- Solvent effects are modeled using COSMO-RS to predict solubility and reaction yields in DMF vs. THF .
- Machine learning : Train models on PubChem datasets (e.g., similar pyrimidine derivatives) to predict optimal substituents for target biological activity .
Basic: What spectroscopic techniques are critical for structural validation?
Answer:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy peaks at δ 3.8–4.0 ppm, pyrimidine carbonyl at δ 165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS detects molecular ion [M+H]⁺ (theoretical m/z: ~394.14) and fragments (e.g., loss of methoxy groups at m/z 364) .
- XRD : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks (e.g., C=O···H–N interactions) .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?
Answer:
- Bioassay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer assays) and controls to minimize variability .
- Substituent modulation : Compare analogs (e.g., chloro vs. methoxy groups at position 2) to isolate electronic vs. steric effects on enzyme inhibition .
- Data cross-validation : Combine in vitro IC50 values with molecular docking (e.g., AutoDock Vina) to validate binding modes to targets like EGFR or COX-2 .
Basic: What strategies mitigate degradation during storage of this compound?
Answer:
- Storage conditions : Lyophilized solid at -20°C in amber vials reduces hydrolysis of the 4-oxo group .
- Stability testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products (e.g., demethylation or oxidation byproducts) .
Advanced: How can statistical design of experiments (DoE) improve yield in scaled-up synthesis?
Answer:
- Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) using a 2³ factorial matrix to identify critical parameters .
- Response surface methodology (RSM) : Optimize conditions (e.g., 85°C, 1.2 eq. catalyst) to maximize yield from 60% to >85% .
- Robustness testing : Vary pH (±0.5) and stirring rate (±50 rpm) to ensure reproducibility at pilot scale .
Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
Answer:
- MIC determination : Broth microdilution against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains .
- Time-kill assays : Assess bactericidal kinetics at 2× MIC over 24 hours .
- Cytotoxicity counter-screening : Use mammalian cell lines (e.g., HEK-293) to confirm selectivity (SI > 10) .
Advanced: How can metabolomics elucidate the compound’s mechanism of action in cancer cells?
Answer:
- Untargeted LC-MS/MS : Profile metabolite changes (e.g., TCA cycle intermediates, NAD+ levels) in treated vs. untreated cells .
- Isotope tracing : Use ¹³C-glucose to track metabolic flux alterations linked to apoptosis .
- Pathway analysis : Map perturbed pathways (e.g., glycolysis, ROS signaling) via KEGG or Reactome .
Basic: What analytical methods quantify this compound in biological matrices?
Answer:
- LC-MS/MS : MRM mode with transitions m/z 394→364 (quantifier) and 394→308 (qualifier). LLOQ: 10 ng/mL in plasma .
- Sample preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) for serum/urine .
Advanced: How can cryo-EM or molecular dynamics simulations refine its binding to therapeutic targets?
Answer:
- Cryo-EM : Resolve compound-bound complexes of large targets (e.g., ribosomes) at 3–4 Å resolution .
- MD simulations (NAMD/GROMACS) : Simulate binding stability (RMSD < 2 Å over 100 ns) to kinases like CDK2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
